7-[(4-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-[(4-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound 7-[(4-chlorobenzyl)thio]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is 365.0753464 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Modification
The compound is involved in regioselective synthesis processes. For example, a study describes the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This synthesis involves the treatment of a precursor with POCl3 to create a highly reactive derivative, which is then reacted with various agents to yield 7-substituted derivatives. Such processes are key in creating modified forms of the compound for various applications (Drev et al., 2014).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines, the family to which our compound belongs, have been studied for their antimicrobial properties. For instance, certain 7-alkylaminopyrazolo[1,5-a]pyrimidines have shown potential in inhibiting Trichophyton mentagrophytes, a pathogenic fungus (Novinson et al., 1977).
Antitumor Properties
Substituted pyrazolo[1,5-a]pyrimidines have been explored for their antitumor activities. For instance, some derivatives have demonstrated inhibitory effects on cancer cell lines, indicating potential as chemotherapeutic agents (Hafez & El-Gazzar, 2009).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been a subject of interest, with studies utilizing X-ray diffractometry to determine their structure. This is crucial for understanding their chemical behavior and potential applications in various fields (Frizzo et al., 2009).
Solvent-Free Synthesis Methods
Recent advancements include the development of solvent-free synthesis methods for pyrazolo[1,5-a]pyrimidines. This approach is environmentally friendly and offers high yields in short reaction times, which is beneficial for large-scale production (Quiroga et al., 2008).
Receptor Affinity Studies
Studies on substituted pyrazolo[1,5-a]pyrimidines have also delved into their affinity and selectivity profiles for adenosine receptors. This research is significant for the development of drugs targeting these receptors, which are implicated in various physiological processes (Squarcialupi et al., 2017).
Properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-11-19(25-13-15-7-9-17(21)10-8-15)24-20(23-14)18(12-22-24)16-5-3-2-4-6-16/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMJQWQASAWFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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